tert-Butyl 3-(1-(((benzyloxy)carbonyl)amino)-2-methoxy-2-oxoethyl)azetidine-1-carboxylate

Description

Chemical Identity and Nomenclature

IUPAC Naming and Alternative Nomenclature

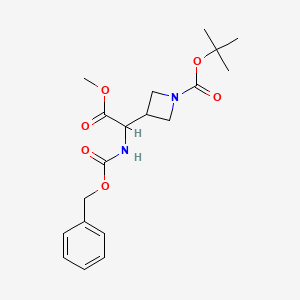

The compound is systematically named tert-butyl 3-(1-(((benzyloxy)carbonyl)amino)-2-methoxy-2-oxoethyl)azetidine-1-carboxylate according to IUPAC conventions. Key components include:

- tert-Butyl group : A bulky ester protecting group (Boc) at position 1 of the azetidine ring.

- Azetidine ring : A four-membered saturated heterocycle with one nitrogen atom.

- Carbamate side chain : A methoxy-oxoethyl moiety substituted with a benzyloxycarbonyl (Cbz) amino group.

Alternative names include 3-Azetidineacetic acid, 1-[(1,1-dimethylethoxy)carbonyl]-α-[[(phenylmethoxy)carbonyl]amino]-, methyl ester and MFCD29922379 .

Molecular Structure Analysis

Structural Formula and Molecular Weight

| Property | Value | |

|---|---|---|

| Molecular Formula | C₁₉H₂₆N₂O₆ | |

| Molecular Weight | 378.42 g/mol | |

| SMILES Notation | CC(C)(C)OC(=O)N1CC(C1)C(C(=O)OC)NC(=O)OCC2=CC=CC=C2 |

Key Functional Groups and Their Arrangement

Core Structural Elements :

- Azetidine Ring : A four-membered nitrogen-containing ring (N1) with tert-butyl ester (Boc) at position 1.

- Carbamate Side Chain : A methoxy-oxoethyl group (C2–C3) linked to a benzyloxycarbonyl (Cbz) amino group.

- Protecting Groups :

- Boc (tert-butoxycarbonyl) : Ester protecting group on azetidine nitrogen.

- Cbz (benzyloxycarbonyl) : Carbamate protecting group on the side-chain amine.

Functional Group Connectivity :

The azetidine ring connects to a 2-methoxy-2-oxoethyl group via a CH₂ bridge. This group further links to a Cbz-protected amine, forming a carbamate linkage.

Stereochemical Considerations

The azetidine ring’s rigidity imposes fixed spatial arrangements for substituents. However, the compound lacks stereogenic centers or chiral axes, as the substituents are symmetrically arranged around the ring. No stereochemical descriptors (e.g., R/S) are required for its naming.

Properties

IUPAC Name |

tert-butyl 3-[2-methoxy-2-oxo-1-(phenylmethoxycarbonylamino)ethyl]azetidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26N2O6/c1-19(2,3)27-18(24)21-10-14(11-21)15(16(22)25-4)20-17(23)26-12-13-8-6-5-7-9-13/h5-9,14-15H,10-12H2,1-4H3,(H,20,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWXGNGBRRBUXET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)C(C(=O)OC)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601110167 | |

| Record name | 3-Azetidineacetic acid, 1-[(1,1-dimethylethoxy)carbonyl]-α-[[(phenylmethoxy)carbonyl]amino]-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601110167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

378.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1620451-40-2 | |

| Record name | 3-Azetidineacetic acid, 1-[(1,1-dimethylethoxy)carbonyl]-α-[[(phenylmethoxy)carbonyl]amino]-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1620451-40-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Azetidineacetic acid, 1-[(1,1-dimethylethoxy)carbonyl]-α-[[(phenylmethoxy)carbonyl]amino]-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601110167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Approach

The synthesis of tert-Butyl 3-(1-(((benzyloxy)carbonyl)amino)-2-methoxy-2-oxoethyl)azetidine-1-carboxylate typically involves a multi-step organic synthesis starting from an azetidine derivative. The key steps include:

- N-protection of the azetidine nitrogen with tert-butyl carbamate (Boc) group.

- Introduction of the benzyloxycarbonyl (Cbz) protecting group on the amino functionality.

- Incorporation of the methoxy and ester groups through esterification or alkylation reactions.

These steps are often performed sequentially under controlled conditions to maintain stereochemical integrity and to avoid side reactions.

Protection of Amino Groups

Boc Protection: The tert-butyl carbamate protecting group is introduced using di-tert-butyl dicarbonate (Boc2O) in dichloromethane (DCM) at room temperature. This reaction is efficient and mild, providing selective protection of the azetidine nitrogen.

Cbz Protection: The benzyloxycarbonyl group is installed using benzyloxycarbonyl chloride (CbzCl) with triethylamine (Et3N) in DCM at 0 °C to room temperature. This method is well-established for protecting primary and secondary amines and is compatible with the Boc group.

Formation of the Methoxy and Ester Functionalities

The methoxy group is introduced typically via methylation of a carboxylic acid precursor or by direct esterification with methanol under acidic or basic catalysis.

Esterification is commonly carried out using reagents such as methyl iodide or dimethyl sulfate in the presence of bases like sodium hydride or potassium carbonate in solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF).

Key Reaction Conditions and Reagents

| Step | Reagents/Conditions | Solvent | Temperature | Notes |

|---|---|---|---|---|

| Boc Protection | Boc2O, DCM | DCM | Room temperature | Mild, selective for nitrogen protection |

| Cbz Protection | CbzCl, Et3N | DCM | 0 °C to rt | Efficient amine protection |

| Esterification/Methylation | Methyl iodide or dimethyl sulfate, base (NaH or K2CO3) | THF or DMF | 0 °C to reflux | Requires anhydrous conditions |

Electrochemical Oxidation as a Synthetic Tool

Recent research has explored the use of Shono electrochemical oxidation to functionalize saturated carbamates, including azetidine derivatives. This method allows the transformation of simple carbamates into enecarbamates, which can then be further elaborated into complex structures like this compound. This approach offers a versatile platform for introducing diverse functional groups under mild and controlled conditions.

Detailed Synthetic Route Example

A typical synthetic route reported in literature and patents involves:

- Starting material: Azetidine-1-carboxylic acid or its derivatives.

- Step 1: Protection of the azetidine nitrogen with Boc2O in DCM at room temperature.

- Step 2: Protection of the amino group with CbzCl and Et3N in DCM at 0 °C to room temperature.

- Step 3: Methylation of the carboxylic acid group using methyl iodide and potassium carbonate in DMF at room temperature to form the methyl ester.

- Step 4: Purification by standard chromatographic techniques.

This sequence yields the target compound with high purity and stereochemical fidelity.

Research Findings and Analytical Data

- The compound's purity and identity are confirmed by spectral methods such as NMR, IR, and mass spectrometry.

- The stereochemistry is preserved throughout the synthesis by careful control of reaction conditions and choice of protecting groups.

- The use of Boc and Cbz groups provides orthogonal protection strategies, allowing selective deprotection in subsequent synthetic steps.

- Electrochemical oxidation methods provide innovative pathways to functionalize the azetidine ring, expanding the synthetic utility of this scaffold.

Summary Table of Preparation Methods

| Preparation Step | Reagents/Conditions | Purpose | Outcome/Notes |

|---|---|---|---|

| Boc Protection | Boc2O, DCM, rt | Protect azetidine nitrogen | High yield, mild conditions |

| Cbz Protection | CbzCl, Et3N, DCM, 0 °C to rt | Protect amino group | Efficient, compatible with Boc group |

| Methyl Ester Formation | Methyl iodide, K2CO3, DMF, rt | Introduce methyl ester | Requires anhydrous conditions |

| Electrochemical Oxidation | Shono oxidation setup | Functionalize carbamate | Enables access to enecarbamate intermediates |

| Purification | Chromatography | Isolate pure compound | High purity for research applications |

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 3-(1-(((benzyloxy)carbonyl)amino)-2-methoxy-2-oxoethyl)azetidine-1-carboxylate can undergo various chemical reactions, including:

Substitution reactions: : Nucleophilic substitution at the azetidine nitrogen or other positions.

Oxidation and reduction: : Redox reactions to alter the oxidation states of different functional groups.

Hydrolysis: : The ester and amide bonds can be hydrolyzed under acidic or basic conditions.

Oxidation: : Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Hydrolysis: : Acidic hydrolysis using hydrochloric acid (HCl) or basic hydrolysis with sodium hydroxide (NaOH).

Substitution reactions can yield various derivatives with altered functional groups.

Oxidation reactions can lead to the formation of carboxylic acids or ketones.

Reduction reactions may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

Anticancer Research : The compound has been investigated for its potential anticancer properties. Studies have shown that derivatives of azetidine can exhibit cytotoxic effects against various cancer cell lines. The benzyloxycarbonyl group may enhance the compound's lipophilicity, potentially improving its bioavailability and efficacy in targeting cancer cells.

Peptide Synthesis : The azetidine framework is useful in the synthesis of cyclic peptides. The compound can serve as a building block in the development of peptide-based therapeutics, which are gaining popularity due to their specificity and reduced side effects compared to traditional small molecule drugs.

Synthetic Methodology

Reagent in Organic Synthesis : tert-Butyl 3-(1-(((benzyloxy)carbonyl)amino)-2-methoxy-2-oxoethyl)azetidine-1-carboxylate can be utilized as a versatile reagent in organic synthesis. Its structure allows for various functional group transformations, making it suitable for constructing complex organic molecules.

Chiral Synthesis : The presence of stereogenic centers in the azetidine ring enables its use in asymmetric synthesis. Researchers are exploring methods to use this compound to produce chiral intermediates that are crucial in pharmaceuticals.

Biological Studies

Enzyme Inhibition Studies : Initial investigations suggest that compounds containing the azetidine structure may act as enzyme inhibitors. This property is particularly relevant in the development of drugs aimed at treating diseases where enzyme dysregulation plays a key role.

Drug Delivery Systems : The unique properties of this compound may also lend themselves to applications in drug delivery systems. Its ability to form stable complexes with various biomolecules could facilitate targeted delivery mechanisms.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal demonstrated that derivatives of azetidine exhibited significant cytotoxicity against human breast cancer cell lines. The researchers synthesized several analogs based on this compound and evaluated their effects on cell proliferation and apoptosis pathways.

Case Study 2: Peptide Synthesis

In another study focused on peptide synthesis, researchers utilized this compound as a key intermediate for constructing cyclic peptides with enhanced biological activity. The results indicated improved binding affinity to target receptors compared to linear peptides.

Mechanism of Action

The mechanism by which tert-Butyl 3-(1-(((benzyloxy)carbonyl)amino)-2-methoxy-2-oxoethyl)azetidine-1-carboxylate exerts its effects is primarily through its interaction with specific molecular targets. Its structure allows it to bind to enzymes or receptors, potentially inhibiting or modulating their activity. The azetidine ring and its substituents can form various interactions, including hydrogen bonding and hydrophobic interactions, which are crucial for its biological activity.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The following table summarizes key structural analogs, highlighting substituent variations and their impacts:

Key Findings from Comparative Analysis

Ester Group Modifications :

- Methoxy vs. Ethoxy : Replacement of methoxy with ethoxy (e.g., ) increases hydrophobicity, as seen in tert-Butyl 3-(2-ethoxy-2-oxoethyl)azetidine-1-carboxylate. This alters solubility and reactivity in nucleophilic substitutions .

- Bulkier Alkoxy Groups : Isopropoxy (1d) and tert-butoxy esters (1e) exhibit reduced reaction yields (73% vs. 91% for methoxy derivatives), likely due to steric hindrance during coupling steps .

Nitrogen Substituent Variations :

- Cbz Protection: The Cbz group in the target compound enhances stability compared to unprotected analogs (e.g., benzylamino derivative in ), which may degrade under acidic conditions .

- Heterocyclic Substituents : Pyrazole and benzotriazole derivatives (e.g., 4s, 5c) show distinct electronic profiles. Bromine in 5c increases molecular weight (427.30 vs. 406.47) and may enhance halogen bonding in target interactions .

Biological Activity

tert-Butyl 3-(1-(((benzyloxy)carbonyl)amino)-2-methoxy-2-oxoethyl)azetidine-1-carboxylate is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 406.47 g/mol. The compound features a tert-butyl group, an azetidine ring, and a benzyloxycarbonyl amino group, which contribute to its biological activity.

Synthesis

The synthesis of this compound typically involves several steps, including the selective benzylation of amino acids and subsequent reactions to form the azetidine structure. The process has been optimized for better yields and purity using non-hazardous reagents .

Anticancer Properties

Recent studies have indicated that derivatives of azetidine compounds exhibit promising anticancer activities. For instance, certain azetidine-based compounds have been shown to inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines . The specific mechanism of action for this compound remains to be fully elucidated but may involve modulation of signaling pathways related to cell survival and proliferation.

Enzyme Inhibition

Research has demonstrated that similar compounds can act as inhibitors of key enzymes involved in metabolic pathways. For example, the inhibition of proteases or kinases by azetidine derivatives can lead to altered cellular functions, which are particularly useful in therapeutic contexts .

Case Studies

- Study on Anticancer Activity : A study published in the Journal of Medicinal Chemistry explored various azetidine derivatives and their effects on cancer cell lines. The results indicated that modifications on the azetidine ring significantly influenced the cytotoxicity against breast cancer cells .

- Enzyme Inhibition : Another investigation focused on the enzyme inhibitory potential of azetidine compounds, revealing that certain structural features enhance binding affinity to target enzymes, thereby increasing their efficacy as drug candidates .

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | C21H30N2O6 |

| Molecular Weight | 406.47 g/mol |

| CAS Number | 1404194-03-1 |

| Anticancer Activity | Induces apoptosis in cancer cell lines |

| Enzyme Inhibition | Inhibits key metabolic enzymes |

Q & A

Q. What protocols ensure reproducibility in multi-gram-scale synthesis?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.